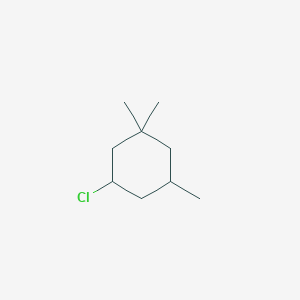
3-Chloro-1,1,5-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,5-trimethylcyclohexane is an organic compound with the molecular formula C9H17Cl It is a derivative of cyclohexane, where three methyl groups and one chlorine atom are substituted at specific positions on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-1,1,5-trimethylcyclohexane can be synthesized through several methods. One common approach involves the chlorination of 1,1,5-trimethylcyclohexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,1,5-trimethylcyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of 3-hydroxy-1,1,5-trimethylcyclohexane or other substituted derivatives.
Oxidation: Formation of 3-chloro-1,1,5-trimethylcyclohexanol or 3-chloro-1,1,5-trimethylcyclohexanone.
Reduction: Formation of 1,1,5-trimethylcyclohexane.
Applications De Recherche Scientifique
3-Chloro-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The chlorine atom and the methyl groups on the cyclohexane ring influence the compound’s reactivity and its ability to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,5-Trimethylcyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Bromo-1,1,5-trimethylcyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
3-Chloro-1,1,4-trimethylcyclohexane: Similar but with a different substitution pattern, affecting its chemical behavior.
Uniqueness
3-Chloro-1,1,5-trimethylcyclohexane is unique due to the specific positioning of the chlorine atom and the three methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
6305-19-7 |
|---|---|
Formule moléculaire |
C9H17Cl |
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
3-chloro-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 |
Clé InChI |
JPSRVBMFEBRDCK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)

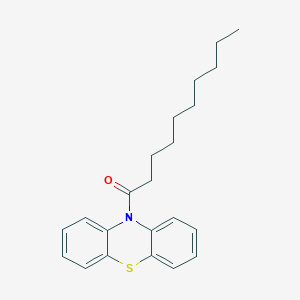
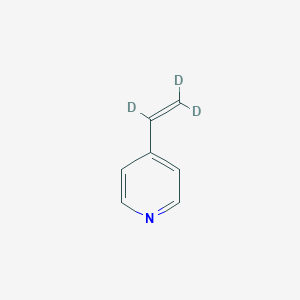
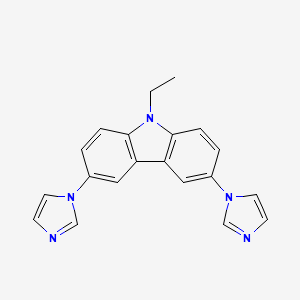
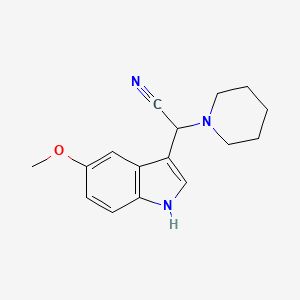
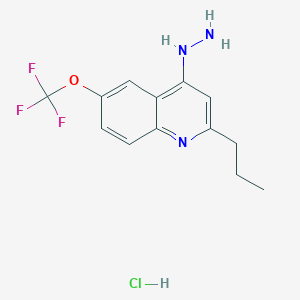


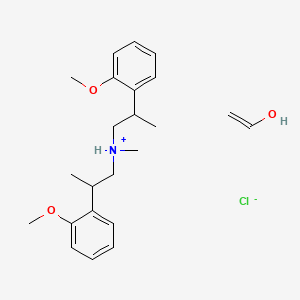
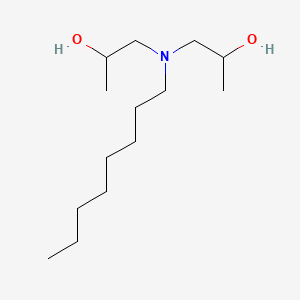
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
